3-Bromo-5-fluoro-3'-methyl-1,1'-biphenyl
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Overview
Description
3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl scaffold. Biphenyl compounds are widely studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the biphenyl linkage. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of reagents and catalysts is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products .
Scientific Research Applications
3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Contains a boronic acid group, making it useful for different types of coupling reactions.
Uniqueness
3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl is unique due to its specific combination of bromine, fluorine, and methyl groups on the biphenyl scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H10BrF |
---|---|
Molecular Weight |
265.12 g/mol |
IUPAC Name |
1-bromo-3-fluoro-5-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H10BrF/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 |
InChI Key |
GSQZYXZVJVBMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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